molecular formula C22H22N4O3 B11126409 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11126409
M. Wt: 390.4 g/mol
InChI Key: MSNXCPOIDLIPSU-UHFFFAOYSA-N
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Description

The compound N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a 3,5-dimethylpyrazole moiety attached to a methoxy-substituted phenyl ring. The acetamide linker connects this aromatic system to a 3-oxo-isoindoline group, a bicyclic structure with a ketone functional group.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C22H22N4O3/c1-13-10-14(2)26(25-13)19-9-8-15(11-20(19)29-3)23-21(27)12-18-16-6-4-5-7-17(16)22(28)24-18/h4-11,18H,12H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

MSNXCPOIDLIPSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3)OC)C

Origin of Product

United States

Preparation Methods

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline

Procedure :

  • Cyclocondensation : 3-Methoxy-4-nitroaniline reacts with acetylacetone in ethanol under acidic conditions (HCl, reflux, 6 h) to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxynitrobenzene.

  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) reduces the nitro group to an amine (yield: 85–90%).

Analytical Data :

ParameterValue
¹H NMR (400 MHz, CDCl₃)δ 7.25 (d, 1H), 6.90 (s, 1H), 6.45 (d, 1H), 5.95 (s, 1H), 3.85 (s, 3H), 2.35 (s, 6H).
HPLC Purity >98% (C18 column, MeCN/H₂O)

1-(2-Bromoacetyl)-3-oxo-2,3-dihydro-1H-isoindole

Procedure :

  • Cyclization : Phthalic anhydride reacts with glycine ethyl ester in acetic acid (reflux, 4 h) to form 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid.

  • Bromination : Treatment with PBr₃ in DCM (0°C, 2 h) yields 1-(2-bromoacetyl)-3-oxo-2,3-dihydro-1H-isoindole (yield: 75%).

Analytical Data :

ParameterValue
MS (ESI) m/z 281.0 [M+H]⁺
Melting Point 142–144°C

Final Coupling and Acetylation

Amide Bond Formation

Procedure :

  • Nucleophilic Substitution : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline reacts with 1-(2-bromoacetyl)-3-oxo-2,3-dihydro-1H-isoindole in DMF using K₂CO₃ (60°C, 8 h).

  • Workup : The crude product is purified via silica gel chromatography (hexane/EtOAc 3:1) to isolate the acetamide (yield: 70–75%).

Optimization Insights :

  • Solvent Screening : DMF outperforms THF or MeCN in reaction efficiency.

  • Temperature : Reactions below 50°C result in incomplete conversion.

Alternative Route: Reductive Amination

Procedure :

  • Intermediate : 3-Oxo-2,3-dihydro-1H-isoindole-1-carbaldehyde is prepared via oxidation of 3-oxo-isoindoline with MnO₂.

  • Coupling : Condensation with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline using NaBH₃CN in MeOH (rt, 12 h) forms the secondary amine.

  • Acetylation : Treatment with acetic anhydride (pyridine, 0°C, 2 h) yields the final product (overall yield: 65%).

Comparative Analysis of Methods

Parameter Amide Coupling Reductive Amination
Yield 70–75%65%
Reaction Time 8 h14 h
Purification Column chromatographyRecrystallization (EtOH/H₂O)
Scalability >100 g demonstratedLimited to 50 g batches
Purity (HPLC) 98.5%97.2%

Key Trade-offs: Amide coupling offers higher yields but requires strict moisture control. Reductive amination is less sensitive to air but involves additional steps.

Critical Quality Control Parameters

Impurity Profiling

  • Major Byproducts :

    • N-Acetylated pyrazole (formed via over-acetylation; <0.5% with optimized stoichiometry).

    • Isoindolinone dimer (traced to excess bromoacetyl reagent; controlled via slow addition).

Spectroscopic Validation

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 170.2 (C=O), 161.8 (pyrazole C-3), 155.1 (OCH₃), 139.5–112.4 (aromatic carbons).

  • IR (KBr) : 1675 cm⁻¹ (amide I), 1540 cm⁻¹ (C-N stretch), 1240 cm⁻¹ (C-O methoxy).

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Synthesis : Microreactors reduce reaction time by 40% (3.2 h vs. 8 h batch) for amide coupling steps.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces E-factor from 32 to 18.

Cost Analysis

Component Cost Contribution
4-(3,5-Dimethylpyrazol)aniline58%
Bromoacetyl isoindolinone27%
Solvents/Catalysts15%

Note: Bulk sourcing of acetylacetone reduces raw material costs by 22%.

Emerging Methodologies

Photocatalytic Coupling

Recent advances utilize visible-light-mediated C-N bond formation (Ru(bpy)₃Cl₂ catalyst, 450 nm LED), achieving 82% yield in 2 h at room temperature.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free acetylation with 95% enantiomeric excess, though scalability remains challenging .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide exhibit anti-inflammatory effects. In silico molecular docking studies suggest that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory pathways . This suggests potential applications in treating conditions such as asthma and rheumatoid arthritis.

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism is believed to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis . For instance, compounds with similar structural motifs have demonstrated significant growth inhibition against cancer cell lines such as SNB-19 and OVCAR-8 .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives showed that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a reduction in levels of TNF-alpha and IL-6, suggesting its potential use in inflammatory diseases .

Case Study 2: Anticancer Efficacy

In research focusing on the anticancer properties of isoindole derivatives, N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-y)acetamide was tested against several cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound shares structural motifs with several analogs synthesized or documented in recent literature (Table 1). Key features include:

  • Acetamide linker : Common in compounds like 2-(4-Ethoxyphenyl)-N-(5-nitro-1-trityl-1H-indazol-3-yl)acetamide () and N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS 313267-28-6, ).
  • Heterocyclic substituents : Pyrazole (target compound) vs. indazole () or isoindole-1,3-dione (CAS 313267-28-6).
  • Aromatic substituents : Methoxy (target) vs. ethoxy () or halogenated phenyl groups (e.g., 618102-10-6 in ).
Table 1: Structural Comparison of Key Analogs
Compound Name / ID Core Structure Substituents/R-Groups Notable Features
Target Compound Pyrazole-phenyl-acetamide 3,5-dimethylpyrazole, 3-methoxy, 3-oxo-isoindoline Ketone in isoindoline, methoxy group
2-(4-Ethoxyphenyl)-N-(5-nitro-1-trityl-1H-indazol-3-yl)acetamide () Indazole-phenyl-acetamide Ethoxyphenyl, trityl-protected indazole Nitro group for reactivity
N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (313267-28-6, ) Isoindole-propanamide 3,5-dimethylphenyl, dioxo-isoindole Dual ketone groups
573951-08-3 () Triazole-sulfanyl-acetamide Pyridinyl, ethyl-triazole, methoxy Sulfur linker, pyridine moiety

Hydrogen Bonding and Crystallography

highlights that such groups participate in C=O∙∙∙H–N interactions, influencing crystal packing and molecular recognition .

Biological Activity

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure and Properties

The compound features a pyrazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

This compound's unique structural components contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. The pyrazole ring is known to enhance the compound's affinity for these targets, leading to modulation of their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and isoindole structures. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells. The IC50 values for these compounds ranged from 0.39 µM to 49.85 µM, indicating potent anticancer activity .
Cell LineIC50 Value (µM)Reference
A54926
MCF70.46
HCT1160.39

Anti-inflammatory Effects

The pyrazole moiety is also linked to anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have demonstrated:

  • Antimicrobial Activity : Compounds have shown efficacy against various bacterial strains.
  • Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress .

Case Studies

A notable study investigated a series of pyrazole-based compounds for their anticancer properties. The results indicated that modifications in the substituents on the pyrazole ring significantly influenced the cytotoxicity against different cancer cell lines. This highlights the importance of structure-activity relationships in developing effective therapeutic agents.

Q & A

How can researchers optimize the synthesis of this compound while minimizing trial-and-error approaches?

Advanced methodologies include integrating computational reaction path searches (e.g., quantum chemical calculations) with statistical Design of Experiments (DoE). For example, ICReDD employs reaction path algorithms to predict viable pathways and applies DoE to systematically vary parameters (e.g., solvent, temperature, catalyst loading) and identify optimal conditions . This hybrid approach reduces experimental iterations by prioritizing high-yield routes predicted computationally and validated through fractional factorial designs.

What advanced techniques are recommended for structural elucidation and conformation analysis of this compound?

Single-crystal X-ray diffraction provides definitive stereochemical and crystallographic data, as demonstrated in analogous pyrazole-acetamide derivatives . Complement this with high-resolution NMR (e.g., 2D NOESY for spatial proximity analysis) and DFT-based geometry optimization to resolve ambiguities in solution-state conformers . Mass spectrometry (HRMS) further confirms molecular integrity.

How should contradictions between computational predictions and experimental reactivity data be addressed?

Discrepancies often arise from approximations in computational models (e.g., solvent effects, transition-state barriers). To resolve these:

  • Validate computational models against experimental kinetics (e.g., Arrhenius plots for reaction rates).
  • Use multi-reference quantum methods (e.g., CASSCF) for systems with strong electron correlation.
  • Cross-check with spectroscopic intermediates (e.g., in situ IR monitoring of reaction pathways) .

What strategies are effective for studying the compound’s reactivity under varying pH or solvent conditions?

Employ kinetic profiling under controlled environments:

  • Use buffered solutions (pH 2–12) to assess acid/base stability.
  • Solvent polarity screens (e.g., water, DMSO, THF) paired with Kamlet-Taft parameters to correlate reactivity with solvent descriptors.
  • Monitor degradation products via LC-MS and identify reactive sites (e.g., labile methoxy or isoindolone groups) .

What methodologies are suitable for investigating target protein interactions and selectivity?

  • Molecular docking : Use flexible docking (e.g., AutoDock Vina) with homology-modeled targets, focusing on pyrazole and isoindolone pharmacophores.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for candidate receptors.
  • Cellular assays : Pair with CRISPR knockouts to confirm target specificity in disease-relevant cell lines .

How can purification challenges due to structural complexity be mitigated?

  • Chromatography : Optimize reverse-phase HPLC gradients (C18 columns) with trifluoroacetic acid as an ion-pairing agent.
  • Crystallization screening : Use high-throughput platforms (e.g., microbatch under oil) with diverse solvent/co-solvent combinations to isolate pure polymorphs .

What protocols ensure robust validation of analytical methods for this compound?

Follow ICH Q2(R1) guidelines:

  • Specificity : Demonstrate resolution from impurities via spiked degradation studies (heat, light, oxidation).
  • Linearity : Test over 50–150% of expected concentration range (R² ≥ 0.995).
  • Accuracy/Precision : Validate with triplicate recovery experiments (98–102% recovery, RSD ≤ 2%) .

How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Scaffold modulation : Synthesize derivatives with substituent variations (e.g., halogenation of the phenyl ring, isoindolone modifications).
  • Free-Wilson analysis : Quantify contributions of specific groups to activity.
  • Pharmacophore mapping : Align electrostatic/hydrophobic features with target active sites using software like Schrödinger’s Phase .

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